2-Chloro-11-(1-methyl-4-piperidyl)-11H-dibenz(b,f)-1,4-oxathiepin hydrogen maleate
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Overview
Description
2-Chloro-11-(1-methyl-4-piperidyl)-11H-dibenz(b,f)-1,4-oxathiepin hydrogen maleate is a complex organic compound that belongs to the class of dibenzoxathiepins. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-11-(1-methyl-4-piperidyl)-11H-dibenz(b,f)-1,4-oxathiepin hydrogen maleate typically involves multiple steps, including the formation of the dibenzoxathiepin core and subsequent functionalization. Common reagents used in the synthesis may include chlorinating agents, piperidine derivatives, and various catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert certain functional groups, such as nitro groups, to amines.
Substitution: Halogen substitution reactions may occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could result in various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antipsychotic properties.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include modulation of neurotransmitter systems or inhibition of specific enzymes, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-11-(1-methyl-4-piperidyl)-11H-dibenz(b,f)-1,4-oxathiepin hydrochloride
- 2-Chloro-11-(1-methyl-4-piperidyl)-11H-dibenz(b,f)-1,4-oxathiepin sulfate
Uniqueness
The uniqueness of 2-Chloro-11-(1-methyl-4-piperidyl)-11H-dibenz(b,f)-1,4-oxathiepin hydrogen maleate lies in its specific functional groups and their arrangement, which may confer distinct pharmacological properties compared to its analogs.
Properties
CAS No. |
82387-18-6 |
---|---|
Molecular Formula |
C23H24ClNO5S |
Molecular Weight |
462.0 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[b][1,5]benzoxathiepin-6-yl)-1-methylpiperidine |
InChI |
InChI=1S/C19H20ClNOS.C4H4O4/c1-21-10-8-13(9-11-21)19-15-12-14(20)6-7-16(15)22-17-4-2-3-5-18(17)23-19;5-3(6)1-2-4(7)8/h2-7,12-13,19H,8-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
GEIOMIHCIKKBMC-WLHGVMLRSA-N |
Isomeric SMILES |
CN1CCC(CC1)C2C3=C(C=CC(=C3)Cl)OC4=CC=CC=C4S2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCC(CC1)C2C3=C(C=CC(=C3)Cl)OC4=CC=CC=C4S2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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